molecular formula C13H9BrN2 B1373720 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 875639-71-7

5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1373720
CAS No.: 875639-71-7
M. Wt: 273.13 g/mol
InChI Key: OADRBDVURCEKRP-UHFFFAOYSA-N
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Description

5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring, with a bromine atom at the 5-position and a phenyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently blocking downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly breast cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells, which are critical processes in cancer metastasis . Additionally, this compound influences cell signaling pathways by inhibiting FGFR-mediated signaling, leading to alterations in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation . This inhibition disrupts the downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Additionally, the compound may interact with other biomolecules, such as proteins involved in apoptosis and cell cycle regulation, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites may also interact with other metabolic pathways, potentially affecting metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues or cellular compartments can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with its target biomolecules . Post-translational modifications or targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired product’s purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the bromine atom and the phenyl group, which contribute to its distinct chemical properties and biological activities. The combination of these substituents enhances its potential as a versatile building block in medicinal chemistry .

Properties

IUPAC Name

5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-6-11-12(8-16-13(11)15-7-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADRBDVURCEKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.093 g (3.582 mmol) of 5-bromo-3-(2-methoxy-1-phenylvinyl)-2-pyridinylamine was dissolved in 60 ml of anhydrous 1,4-dioxane, 800 μl of 70% aqueous perchloric acid was added and the mixture heated to 100° C. for 13 hours. The mixture was then cooled to room temperature and 3 ml of methylamine was added and the mixture evaporated to dryness. The resulting crude was crystallized from hot ethanol to afford 763 mg (2.79 mmol, 78% yield) of 5-bromo-3-phenylpyrrolo[2,3-b]pyridine as a beige-brown to brown crystalline solid. 1H-NMR (d6-DMSO) δ: 12.19 [1H] s, 8.44 [1H] d, 8.34 [1H] d, 7.97 [1H] d, 7.72 [2H] d(m), 7.45 [2H] t, 7.27 [1H] t(m). MS: m/z [MH+].
Name
5-bromo-3-(2-methoxy-1-phenylvinyl)-2-pyridinylamine
Quantity
1.093 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.093 g (3.582 mmol) of 5-bromo-3-(2-methoxy-1-phenylvinyl)-2-pyridylamine was dissolved in 60 ml of anhydrous 1,4-dioxane. 800 μl of 70% aqueous perchloric acid was added and the mixture heated to 100° C. for 13 hours. The mixture was then cooled to room temperature and 3 ml of triethylamine was added and the mixture evaporated to dryness. The resulting crude was crystallized from hot ethanol to afford 763 mg (2.79 mmol, 78% yield) of 5-bromo-3-phenylpyrrolo[2,3-b]pyridine as a beige-brown to brown crystalline solid. 1H-NMR (d6-DMSO) δ: 12.19 [1H] s, 8.44 [1H] d, 8.34 [1H] d, 7.97 [1H] d, 7.72 [2H] d(m), 7.45 [2H] t, 7.27 [1H] t(m). MS: m/z 273 [MH+].
Name
5-bromo-3-(2-methoxy-1-phenylvinyl)-2-pyridylamine
Quantity
1.093 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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